molecular formula C22H20N2O4 B2679362 2-oxo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-chromene-3-carboxamide CAS No. 946321-39-7

2-oxo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-chromene-3-carboxamide

Cat. No. B2679362
CAS RN: 946321-39-7
M. Wt: 376.412
InChI Key: UZJGYQRFGYZYCC-UHFFFAOYSA-N
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Description

2-oxo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It belongs to the class of chromene derivatives, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

NMDA Receptor Antagonism

Research has identified 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives as potent in vitro antagonists at the glycine site on the NMDA receptor. These compounds, derived from kynurenic acid, demonstrate the importance of a correctly positioned hydrogen-bond-accepting group at the 4-position for binding, highlighting a potential application in neurological disorders where NMDA receptor modulation is beneficial (Carling et al., 1992).

Regioselectivity in Organic Synthesis

A study focused on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, employing DFT methods to explore the acid/base behavior and reaction paths. This research provides insights into the synthetic versatility of 4-oxoquinolines, a class closely related to the target compound, underscoring its importance in medicinal chemistry for developing compounds with antibacterial and antiviral properties (Batalha et al., 2019).

Synthesis of Marine Drug Derivatives

The synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate for antitumor antibiotics, showcases the compound's potential in structural-activity relationship studies of tetrahydroisoquinoline natural products. This research emphasizes the compound's role in the development of new anticancer agents (Li et al., 2013).

Palladium-catalyzed Oxidative Cyclization

Another study demonstrates the use of prop-2-ynyl alpha-ketoesters and amides in palladium-catalyzed oxidative carbonylation reactions to produce various heterocyclic derivatives. This process underlines the compound's utility in synthesizing biologically active molecules through efficient and versatile methodologies (Bacchi et al., 2005).

Anticancer Activity of Derivatives

Research into 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives with cationic side chains, derived from aminoanthraquinones, indicates their significant cytotoxicity against cancer cell lines. This finding suggests the potential of structurally similar compounds in cancer treatment (Bu et al., 2001).

properties

IUPAC Name

2-oxo-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-2-20(25)24-11-5-7-14-9-10-16(13-18(14)24)23-21(26)17-12-15-6-3-4-8-19(15)28-22(17)27/h3-4,6,8-10,12-13H,2,5,7,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJGYQRFGYZYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-chromene-3-carboxamide

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